1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
Overview
Description
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is a heterocyclic organic compound. It is characterized by a pyrrole ring substituted with a tert-butylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamides in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-: Similar in structure but lacks the 2,5-dihydro- substitution.
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-3,4-dihydro-: Similar but with different substitution patterns on the pyrrole ring.
Uniqueness
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
1-tert-butylsulfonyl-2,5-dihydropyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)12(10,11)9-6-4-5-7-9/h4-5H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNYYFMORUPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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